molecular formula C10H19NO B13853538 (1R)-3-endo-Aminoborneol

(1R)-3-endo-Aminoborneol

Cat. No.: B13853538
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-DOPNHTQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-endo-Aminoborneol is a chiral organic compound that belongs to the class of borneol derivatives It is characterized by the presence of an amino group at the endo position of the borneol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-endo-Aminoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of camphor with lithium aluminum hydride (LiAlH4) to produce borneol, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of alternative reducing agents that offer higher yields and selectivity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-endo-Aminoborneol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to produce secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-3-endo-Aminoborneol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (1R)-3-endo-Aminoborneol exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1S)-3-endo-Aminoborneol: The enantiomer of (1R)-3-endo-Aminoborneol, which has similar chemical properties but different biological activity due to its stereochemistry.

    Borneol: The parent compound, which lacks the amino group but shares the borneol skeleton.

    Camphor: A related compound that serves as a precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the amino group, which imparts distinct reactivity and potential applications in various fields. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2S,3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8+,10?/m0/s1

InChI Key

MDENRACGWNSYCU-DOPNHTQNSA-N

Isomeric SMILES

CC1(C2CCC1([C@@H]([C@H]2N)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.